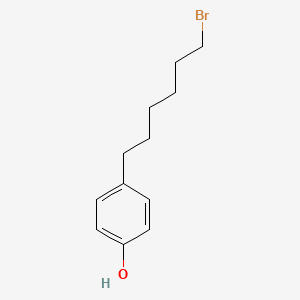

6-(4-Hydroxyphenyl)hexyl bromide

Description

6-(4-Hydroxyphenyl)hexyl bromide is a brominated alkylphenol derivative featuring a six-carbon aliphatic chain terminated by a bromide group and a para-hydroxyphenyl substituent. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic hexyl chain with a polar hydroxyphenyl group. Such a structure enables diverse reactivity, including nucleophilic substitution (via the bromide) and hydrogen bonding or conjugation (via the phenolic hydroxyl group).

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

4-(6-bromohexyl)phenol |

InChI |

InChI=1S/C12H17BrO/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9,14H,1-5,10H2 |

InChI Key |

YDCHLTHSRJZOLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(4-hydroxyphenyl)hexyl bromide with structurally related brominated compounds, focusing on substituent effects, synthesis, applications, and physicochemical properties.

Table 1: Key Comparisons of this compound and Analogues

Structural and Functional Differences

Phenyl vs. Hydroxyphenyl Substituents :

- 6-Phenylhexyl bromide () lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound. This difference impacts solubility and reactivity in aqueous systems .

- 6-(2,5-Dimethoxy-4-phthalimidopropyl)hexyl bromide () contains electron-donating methoxy and bulky phthalimido groups, which enhance steric hindrance and alter nucleophilic substitution kinetics compared to the hydroxyphenyl analogue .

- Phosphonium Salts: Hexyltriphenylphosphonium bromide () and tributylhexylphosphonium bromide () feature positively charged phosphorus centers, making them ionic liquids with distinct thermal stability (>200°C) and applications in catalysis or antimicrobial coatings. These contrast with the neutral, phenolic hydroxyl group in this compound .

Challenges and Limitations

- Synthetic Yields: Low yields (27–30%) in brominated alkylphenol synthesis necessitate optimization of reaction conditions (e.g., stoichiometry, temperature) .

- Stability: Phenolic hydroxyl groups may limit thermal or alkaline stability in polymer applications compared to methoxy or phosphonium-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.